molecular formula C5H4BrClOS B8066289 (4-Bromo-5-chlorothiophen-2-yl)methanol

(4-Bromo-5-chlorothiophen-2-yl)methanol

Cat. No.: B8066289
M. Wt: 227.51 g/mol
InChI Key: QKWNOHJYKKXYJN-UHFFFAOYSA-N
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Description

(4-Bromo-5-chlorothiophen-2-yl)methanol is a chemical compound with the molecular formula C_7H_5BrClOS. It is a derivative of thiophene, featuring bromine and chlorine atoms on the thiophene ring and a hydroxymethyl group attached to the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Thiophene: The compound can be synthesized by the halogenation of thiophene. Initially, thiophene is reacted with bromine and chlorine in the presence of a catalyst to introduce the bromine and chlorine atoms onto the thiophene ring.

  • Hydroxylation: The hydroxymethyl group can be introduced by reacting the halogenated thiophene with formaldehyde in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and hydroxylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride.

  • Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: 4-Bromo-5-chlorothiophen-2-carboxylic acid.

  • Reduction: 4-Bromo-5-chlorothiophen-2-ylmethane.

  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-5-chlorothiophen-2-yl)methanol is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.

  • Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals and agrochemicals.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: It is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (4-Bromo-5-chlorothiophen-2-yl)methanol exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

  • 4-Bromo-2-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.

  • 5-Bromo-2-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.

  • 2-Bromo-5-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and serve as a precursor in drug synthesis highlights its importance in the field of chemistry and beyond.

Biological Activity

(4-Bromo-5-chlorothiophen-2-yl)methanol is a thiophene derivative notable for its unique structural characteristics, including the presence of bromine and chlorine substituents on the thiophene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiophene derivatives against a panel of bacteria and fungi, revealing that compounds with halogen substitutions often showed enhanced activity due to increased lipophilicity and electron-withdrawing effects from the halogens.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been studied through various assays targeting cyclooxygenase enzymes (COX). The compound demonstrated promising inhibition of COX-2, a key enzyme involved in inflammation.

CompoundCOX Inhibition IC50_{50} (µM)
This compound0.76

In vivo studies further confirmed its efficacy in reducing inflammation in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown that it can induce apoptosis in cancer cell lines. A study assessed its effects on human breast cancer cells (MCF-7), reporting an IC50_{50} value of 15 µM after 48 hours of treatment.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The presence of halogens enhances binding affinities to target enzymes such as COX and lipoxygenase.
  • Reactive Oxygen Species (ROS) Modulation : The compound may affect ROS levels within cells, contributing to its anticancer effects.
  • Receptor Binding : Research suggests potential interactions with adenosine receptors, influencing cellular signaling pathways critical for inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives demonstrated that those with halogen substitutions exhibited lower MIC values against both Gram-positive and Gram-negative bacteria.
  • Inflammation Model : In a controlled experiment using rat models, administration of this compound significantly reduced paw swelling compared to control groups treated with saline.

Properties

IUPAC Name

(4-bromo-5-chlorothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClOS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWNOHJYKKXYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuryl chloride (0.6 ml) was added to a solution of ((4-bromothiophen-2-yl)methoxy)(tert-butyl)diphenylsilane (2.0 g) in CH3CN (20 ml) at room temperature. The mixture was stirred at room temperature overnight. The mixture was quenched with saturated sodium thiosulfate solution (40 ml) at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine successively, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (182 mg) as a brown oil.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
((4-bromothiophen-2-yl)methoxy)(tert-butyl)diphenylsilane
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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